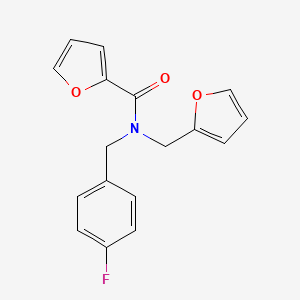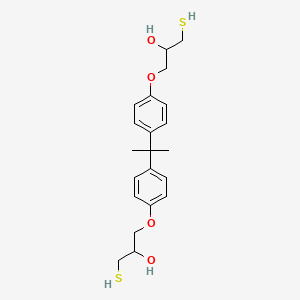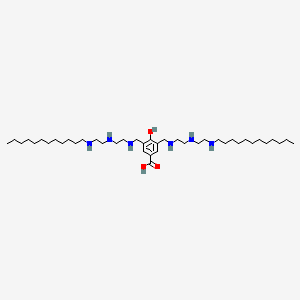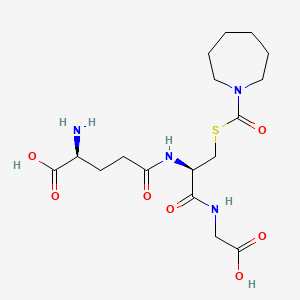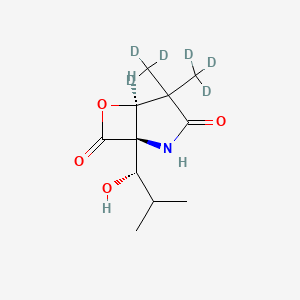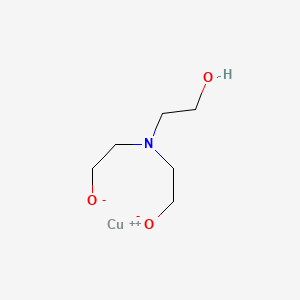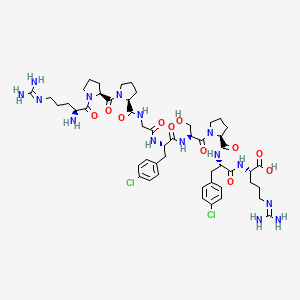
Bradykinin,5-(4-chloro-L-phenylalanine)-8-(4-chloro-L-phenylalanine)-(9ci)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bradykinin,5-(4-chloro-L-phenylalanine)-8-(4-chloro-L-phenylalanine)-(9ci) is a synthetic derivative of bradykinin, a peptide that plays a crucial role in various physiological processes, including inflammation, blood pressure regulation, and pain sensation. The incorporation of 4-chloro-L-phenylalanine at positions 5 and 8 in the bradykinin sequence is designed to enhance its stability and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bradykinin,5-(4-chloro-L-phenylalanine)-8-(4-chloro-L-phenylalanine)-(9ci) typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids, including 4-chloro-L-phenylalanine, using coupling reagents like HBTU or DIC. Deprotection steps are carried out using TFA, and the final peptide is cleaved from the resin and purified by HPLC.
Industrial Production Methods
Industrial production of this compound would likely follow similar SPPS protocols but on a larger scale, with optimizations for yield and purity. Automated peptide synthesizers and large-scale purification systems would be employed to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Bradykinin,5-(4-chloro-L-phenylalanine)-8-(4-chloro-L-phenylalanine)-(9ci) can undergo various chemical reactions, including:
Oxidation: The peptide may be oxidized at methionine residues if present.
Reduction: Disulfide bonds, if any, can be reduced using agents like DTT.
Substitution: Halogenated phenylalanine residues can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups at the phenylalanine residues.
科学研究应用
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in modulating inflammatory responses and pain pathways.
Medicine: Explored as a potential therapeutic agent for conditions involving bradykinin pathways, such as angioedema and hypertension.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用机制
The mechanism of action of Bradykinin,5-(4-chloro-L-phenylalanine)-8-(4-chloro-L-phenylalanine)-(9ci) involves binding to bradykinin receptors (B1 and B2) on target cells. This binding triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C, release of intracellular calcium, and production of nitric oxide. These events lead to vasodilation, increased vascular permeability, and pain sensation.
相似化合物的比较
Similar Compounds
Bradykinin: The parent compound, involved in similar physiological processes.
Des-Arg9-bradykinin: A derivative with a different receptor affinity profile.
[Hyp3]-bradykinin: Modified at position 3 to enhance stability.
Uniqueness
Bradykinin,5-(4-chloro-L-phenylalanine)-8-(4-chloro-L-phenylalanine)-(9ci) is unique due to the incorporation of 4-chloro-L-phenylalanine, which enhances its stability and potentially its biological activity compared to other bradykinin derivatives.
属性
分子式 |
C50H71Cl2N15O11 |
|---|---|
分子量 |
1129.1 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C50H71Cl2N15O11/c51-30-15-11-28(12-16-30)24-34(61-40(69)26-60-43(72)37-8-3-22-66(37)47(76)39-10-5-23-67(39)45(74)32(53)6-1-19-58-49(54)55)41(70)64-36(27-68)46(75)65-21-4-9-38(65)44(73)63-35(25-29-13-17-31(52)18-14-29)42(71)62-33(48(77)78)7-2-20-59-50(56)57/h11-18,32-39,68H,1-10,19-27,53H2,(H,60,72)(H,61,69)(H,62,71)(H,63,73)(H,64,70)(H,77,78)(H4,54,55,58)(H4,56,57,59)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |
InChI 键 |
FTKLVPMLLPDOBX-FDISYFBBSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)Cl)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=C(C=C5)Cl)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=C(C=C5)Cl)C(=O)NC(CCCN=C(N)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4S)-4-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S,3R)-3-hydroxy-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13826539.png)
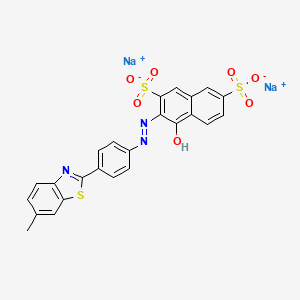
![N-[2-(cyanomethyl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B13826546.png)
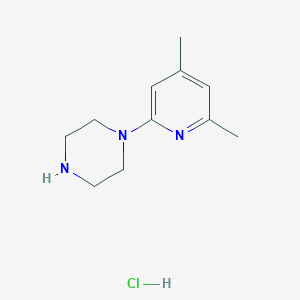
![1-[(1R,2R)-2-ethylcyclohexyl]ethanone](/img/structure/B13826559.png)
